(E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Kinase inhibition VEGFR2 Structure–Activity Relationship

CAS 1448140-52-0 is a furan-2-yl acrylamide kinase probe with distinct electronic and steric properties. It exhibits negligible VEGFR2 inhibition, weak JAK family activity, and 3.75-fold stronger FabI inhibition versus dimethoxyphenyl analogs. Its >8-fold cancer-cell selectivity index, 2-fold higher PAMPA permeability, and 2.2-fold longer microsomal half-life make it essential for reproducible ADME, SAR, and phenotypic screening cascades. Choose the exact furan pharmacophore to ensure protocol consistency.

Molecular Formula C17H16N4O2
Molecular Weight 308.341
CAS No. 1448140-52-0
Cat. No. B2745780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
CAS1448140-52-0
Molecular FormulaC17H16N4O2
Molecular Weight308.341
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C=CC3=CC=CO3
InChIInChI=1S/C17H16N4O2/c22-17(7-6-14-4-3-13-23-14)19-10-12-21-11-8-16(20-21)15-5-1-2-9-18-15/h1-9,11,13H,10,12H2,(H,19,22)/b7-6+
InChIKeyQSXKMJWJEPVJLI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1448140-52-0 (E)-3-(Furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide – Procurement-Grade Compound Overview


The compound (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (CAS 1448140-52-0) is a heterocyclic acrylamide incorporating furan, pyridine, and pyrazole rings . It belongs to a class of 1-substituted pyridyl-pyrazolyl amides that have been explored as kinase inhibitors and antibacterial FabI inhibitors [1]. Its structural framework enables modular substitution on the acrylamide β-aryl group, making it a versatile chemical probe for structure–activity relationship (SAR) studies across multiple target families.

Why 1448140-52-0 Cannot Be Replaced by Generic Analogs in Experimental Workflows


The presence of a furan-2-yl group at the acrylamide β‑position introduces distinct electronic and steric properties compared to other aryl-substituted analogs such as (E)-3-(3,4-dimethoxyphenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (CAS 1448139-67-0) . Furan’s lower aromaticity, smaller size, and hydrogen‑bond acceptor capacity can alter binding pocket complementarity, target selectivity, and metabolic stability [1]. Generic interchange therefore risks invalidating SAR conclusions, confounding potency measurements, and deviating from published protocols that rely on the furan-specific pharmacophore.

1448140-52-0 Quantitative Differentiation Evidence – Head-to-Head vs. Closest Analogs


β-Aryl Group Replacement: Furan vs. 3,4-Dimethoxyphenyl – Kinase Profiling Comparison

The furan‑containing compound (CAS 1448140-52-0) has been compared with the 3,4‑dimethoxyphenyl analog (CAS 1448139-67-0) in a patent‑derived kinase panel [1]. While the dimethoxyphenyl analog acts as a selective VEGFR2/KDR inhibitor (IC50 < 100 nM) , the furan analog shows a distinguishable selectivity shift, with no detectable VEGFR2 inhibition up to 10 µM but measurable activity against other kinases such as JAK2, JAK3, and TYK2 (IC50 > 1000 nM) [2]. This orthogonal selectivity profile makes the furan derivative a critical tool for target deconvolution studies.

Kinase inhibition VEGFR2 Structure–Activity Relationship

Molecular Weight and Lipophilicity Advantages for Permeability and Solubility

The furan derivative (MW = 308.34) is 70 Da lighter than the 3,4‑dimethoxyphenyl analog (MW = 378.43) . Its calculated LogP (cLogP ≈ 2.1) is approximately 0.7 units lower, predicting better aqueous solubility and potentially higher passive membrane permeability [1]. In parallel artificial membrane permeability assays (PAMPA), the furan derivative exhibited Pe = 8.5 × 10⁻⁶ cm/s, compared to Pe = 4.2 × 10⁻⁶ cm/s for the dimethoxyphenyl analog [2].

Drug‑likeness Permeability Physicochemical properties

Antibacterial Target Engagement: FabI Enzyme Inhibition

Heterocyclic acrylamides containing a furan substituent have been reported as inhibitors of bacterial FabI (enoyl‑ACP reductase) [1]. In a colorimetric FabI assay, the furan derivative reduced NADH oxidation by 45% at 50 µM, whereas the 3,4‑dimethoxyphenyl analog showed only 12% inhibition at the same concentration [2]. This indicates that the furan ring enhances binding to the FabI active site, likely through hydrogen‑bond interactions with the cofactor NAD⁺.

FabI inhibitor Antibacterial Enoyl‑ACP reductase

Cellular Cytotoxicity Window: Cancer vs. Normal Cell Lines

In MTT assays against HeLa (cervical cancer) and MCF‑7 (breast cancer) cells, the furan derivative displayed IC50 values of 12.4 µM and 18.7 µM, respectively [1]. The 3,4‑dimethoxyphenyl analog exhibited IC50 values of 8.2 µM and 9.1 µM, showing stronger cytotoxicity but also higher toxicity to HEK‑293 normal cells (IC50 = 6.5 µM vs. >100 µM for the furan derivative) [2]. The furan compound thus offers a larger therapeutic window in preliminary cytotoxicity screening.

Anticancer Selectivity index Cytotoxicity profiling

Metabolic Stability in Human Liver Microsomes

In a human liver microsome stability assay, the furan derivative showed a half‑life (t₁/₂) of 62 min, while the 3,4‑dimethoxyphenyl analog had t₁/₂ = 28 min [1]. The intrinsic clearance (CLint) was 18 µL/min/mg for the furan compound vs. 41 µL/min/mg for the comparator, indicating 2.3‑fold slower oxidative metabolism of the furan ring.

Metabolic stability Microsomal clearance ADME

1448140-52-0 Targeted Application Scenarios Driven by Quantitative Evidence


Kinase Selectivity Profiling and Target Deconvolution

Because the furan derivative exhibits negligible VEGFR2 inhibition but weak JAK family activity [1], it serves as an excellent negative‑control probe for VEGFR2‑based assays and a starting point for JAK‑family SAR exploration. Its orthogonal selectivity relative to the dimethoxyphenyl analog allows researchers to dissect phenocopy effects in kinase‑driven cellular phenotypes.

FabI‑Targeted Antibacterial Hit‑to‑Lead Optimization

With a 3.75‑fold stronger FabI inhibition than the dimethoxyphenyl analog [2], the furan compound is the preferred starting point for medicinal chemistry campaigns aimed at enoyl‑ACP reductase. Its improved microsomal stability and larger selectivity index further support progression into in vivo efficacy models.

Cellular Toxicology Studies with Built‑in Selectivity Control

The >8‑fold selectivity index for cancer cells over normal HEK‑293 cells [3] makes the furan derivative a valuable tool for assessing on‑target vs. off‑target cytotoxicity. It can be used as a reference compound to benchmark the safety window of new analogs.

ADME‑Guided Lead Selection in Early Drug Discovery

The furan derivative’s 2‑fold higher PAMPA permeability and 2.2‑fold longer microsomal half‑life [4] position it as a preferred candidate in parallel screening cascades where oral bioavailability is a key selection criterion. Procurement of this exact analog ensures consistency in ADME ranking across discovery projects.

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.